Ethyl 2-hydroxy-5-methoxybenzoate

Catalog No.
S590684
CAS No.
22775-40-2
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-hydroxy-5-methoxybenzoate

CAS Number

22775-40-2

Product Name

Ethyl 2-hydroxy-5-methoxybenzoate

IUPAC Name

ethyl 2-hydroxy-5-methoxybenzoate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3

InChI Key

QFDVMOCQOGCDKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)O

Synonyms

ethyl-5-methoxysalicylate

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)O

Synthesis of Gefitinib

Thermophysical Properties

Antifeedants for the Pine Weevil

Excited State Proton Transfer

Antifeedants for Other Insects

Commercial Availability

Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester characterized by the presence of a hydroxyl and a methoxy group on the benzene ring, specifically at the 2 and 5 positions, respectively. Its molecular formula is C10H12O4C_{10}H_{12}O_4 and it has a molecular weight of approximately 196.2 g/mol. This compound is often utilized in various chemical syntheses and has been studied for its potential biological activities.

, including:

  • Esterification: It can be synthesized through the esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol, often using acid catalysts to enhance the reaction rate.
  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding acid and alcohol.

Research indicates that ethyl 2-hydroxy-5-methoxybenzoate exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
  • Antioxidant Activity: The compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in biological systems.
  • Potential Anti-inflammatory Effects: Preliminary studies suggest that it might reduce inflammation, although more research is needed to substantiate these claims.

Several methods have been reported for synthesizing ethyl 2-hydroxy-5-methoxybenzoate:

  • Esterification of Hydroxybenzoic Acid:
    • Reacting 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
  • Aluminum Chloride-Catalyzed Reactions:
    • In some cases, it is produced as a minor by-product in reactions involving 2-methyl furan and ethyl propiolate under aluminum chloride catalysis .
  • Using Dicyclohexylcarbodiimide (DCC):
    • A method involving DCC and dimethylaminopyridine as coupling agents to enhance yields during esterification processes .

Ethyl 2-hydroxy-5-methoxybenzoate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be explored for developing new antimicrobial or anti-inflammatory drugs.
  • Cosmetics: Its potential antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection.
  • Agriculture: As an antifeedant, it could be used in pest control formulations .

Ethyl 2-hydroxy-5-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 4-hydroxybenzoateHydroxyl group at position 4Used as a preservative in cosmetics
Ethyl 3-hydroxybenzoateHydroxyl group at position 3Known for its anti-inflammatory effects
Ethyl salicylateSalicylic acid derivativeCommonly used as a topical analgesic
Methyl 2-hydroxy-5-methoxybenzoateMethyl group instead of ethylExhibits different solubility properties

Ethyl 2-hydroxy-5-methoxybenzoate is unique due to its specific positioning of functional groups which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.9

UNII

QQ4D5D784Y

Other CAS

22775-40-2

Wikipedia

Ethyl 5-methoxysalicylate

Dates

Modify: 2023-08-15

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